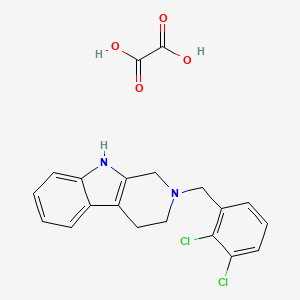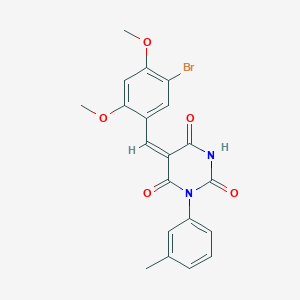![molecular formula C20H19ClN2O2 B5085412 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It belongs to the class of compounds known as piperazine derivatives, which have been shown to exhibit antipsychotic activity. TAK-063 has been found to be a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that is involved in the regulation of neurotransmitter signaling in the brain.
作用機序
TAK-063 works by inhibiting the activity of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, an enzyme that is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, TAK-063 increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which in turn leads to the activation of signaling pathways that are involved in the regulation of dopamine and glutamate neurotransmission. This mechanism of action is thought to be responsible for the antipsychotic activity of TAK-063.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of dopamine and glutamate neurotransmission in the brain, as well as an improvement in cognitive function and memory. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.
実験室実験の利点と制限
One of the main advantages of TAK-063 for laboratory experiments is its potency and selectivity as an inhibitor of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. This makes it an ideal tool for studying the role of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in the regulation of neurotransmitter signaling in the brain. However, one of the limitations of TAK-063 is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on TAK-063. One area of interest is the development of new formulations of TAK-063 that have a longer half-life and improved pharmacokinetic properties. Another area of interest is the investigation of the potential of TAK-063 as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Finally, there is a need for further studies to elucidate the precise mechanisms of action of TAK-063, and to better understand its potential as a therapeutic agent for the treatment of schizophrenia.
合成法
TAK-063 can be synthesized using a multi-step process that involves the coupling of a piperazine derivative with a chromenone derivative. The synthesis of TAK-063 has been described in detail in a number of scientific publications, and the compound has been found to be stable and easy to handle in laboratory conditions.
科学的研究の応用
TAK-063 has been the subject of extensive scientific research, with a focus on its potential as a treatment for schizophrenia. In preclinical studies, TAK-063 has been found to exhibit antipsychotic activity that is comparable to that of existing antipsychotic drugs. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.
特性
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-4-3-5-17(12-16)23-10-8-22(9-11-23)13-15-14-25-19-7-2-1-6-18(19)20(15)24/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLREREKWMEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)



![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)

![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)
